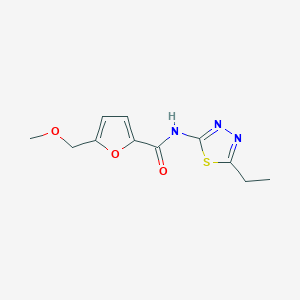

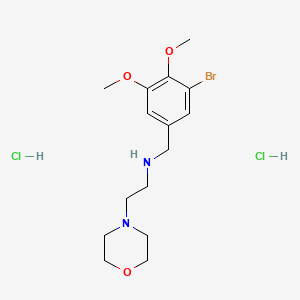

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide

Overview

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide is a compound involving a thiadiazole ring, a functional group that has been studied for various chemical properties and reactions. The compound is part of a class of chemicals that have garnered interest for their stability and reactivity.

Synthesis Analysis

The synthesis of compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide often involves cyclization reactions and interactions with various reagents. For instance, alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and related compounds were synthesized via cyclization of carbethoxyhydrazones under specific conditions (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole rings has been characterized using various spectroscopic techniques, including IR, 1H and 13C NMR, and mass spectra. These techniques help in determining the structural features of these compounds (Mohamed et al., 2020).

Chemical Reactions and Properties

The thiadiazole ring in such compounds shows reactions like ring opening under the action of bases, forming acetylene thiolates and other derivatives. These reactions are crucial for understanding the chemical behavior of the compound (Maadadi, Pevzner, & Petrov, 2017).

Physical Properties Analysis

Physical properties such as thermal stability and solubility are influenced by the thiadiazole ring and its substituents. These properties are critical for potential applications in various fields, including materials science.

Chemical Properties Analysis

Chemically, thiadiazole derivatives exhibit a range of behaviors depending on their substitution patterns. They can undergo various transformations and react with different nucleophiles, showcasing their versatility in chemical synthesis and applications (Maadadi, Pevzner, & Petrov, 2016).

Scientific Research Applications

Ring Opening Reactions and Derivative Formation

Research by Maadadi, Pevzner, and Petrov (2017) has shown that derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo transformation under the action of bases, leading to the cleavage of the thiadiazole ring and formation of acetylene thiolates. These transformations allow for the creation of stable furan derivatives and thioamides, offering a pathway for synthesizing novel compounds with potential biological activity (Maadadi, Pevzner, & Petrov, 2017).

Fluorescent Dye Synthesis

In the synthesis of fluorescent dyes, N-ethoxycarbonylpyrene- and perylene thioamides serve as building blocks. These compounds, including thioimidate, 4-hydroxythiazolyl, and 4-methoxythiazolyl moieties, exhibit fluorescence across a wide spectrum when dissolved in DMSO solutions. This research by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) expands the potential applications of thiadiazole derivatives in materials science, particularly in the development of color-tunable fluorophores (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Activity

The synthesis of N-heterocyclyl furamide derivatives, including thiadiazolyl and pyridazinyl groups, has demonstrated antibacterial and antifungal properties. Makino's study (1962) on these compounds revealed their efficacy against specific bacteria and fungi, suggesting their potential as antimicrobial agents (Makino, 1962).

Anticancer Evaluation

Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This study highlights the potential of thiadiazole derivatives in developing new anticancer agents (Tiwari et al., 2017).

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated as potent antimicrobial agents . They are often designed to target and inhibit the growth of various microorganisms, including E. coli, B. mycoides, and C. albicans .

Mode of Action

It can be inferred from the antimicrobial activity of similar 1,3,4-thiadiazole derivatives that these compounds likely interact with key enzymes or proteins in the targeted microorganisms, disrupting their normal functions and leading to their inhibition or death .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that it interferes with essential biochemical pathways in the targeted microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is the inhibition or death of the targeted microorganisms, as evidenced by its antimicrobial activity . This leads to a decrease in the population of these microorganisms, thereby mitigating the infections they cause.

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-9-13-14-11(18-9)12-10(15)8-5-4-7(17-8)6-16-2/h4-5H,3,6H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNKEFVUWOOUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)

![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)

![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)